Home > Products > Bioactive Reagents P337 > Tyroserleutide
Tyroserleutide - 138168-48-6

Tyroserleutide

Catalog Number: EVT-287286
CAS Number: 138168-48-6
Molecular Formula: C18H27N3O6
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tyroserleutide (YSL) is a synthetic tripeptide composed of the amino acids tyrosine, serine, and leucine. [] Its primary role in scientific research lies in its demonstrated antitumor activity against various cancer cell lines, notably hepatocellular carcinoma. [, ]

Overview

Tyroserleutide is a naturally occurring tripeptide identified from the degradation products of porcine spleen. It is composed of three amino acids: tyrosine, serine, and leucine. This compound has garnered attention for its antitumor properties, particularly its ability to inhibit the growth and metastasis of various cancers, including hepatocellular carcinoma. Tyroserleutide has progressed to phase II in preclinical studies, demonstrating significant therapeutic potential in oncology .

Source

Tyroserleutide is derived from porcine spleen tissues and has been isolated from splenic degradation products. Its discovery highlights the importance of biological sources in developing novel therapeutic agents .

Classification

Tyroserleutide is classified as a polypeptide and specifically as an antitumor tripeptide. It falls under the category of bioactive peptides, which are known for their various biological activities, including immunomodulation and anticancer effects .

Synthesis Analysis

Methods

The synthesis of tyroserleutide can be achieved through solid-phase peptide synthesis techniques. The process typically involves stepwise assembly from the C-terminal to the N-terminal using protected amino acids. The specific amino acids used in its synthesis include Boc-Leu-OMe (Boc-protected leucine), Boc-Ser-OH (Boc-protected serine), and Boc-Tyr-OH (Boc-protected tyrosine) .

Technical Details

The synthesis process requires careful handling of protecting groups to ensure that the desired peptide bond formation occurs without unwanted side reactions. The final product is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), which can yield high-purity tyroserleutide with purities exceeding 90% .

Molecular Structure Analysis

Structure

Tyroserleutide has a straightforward molecular structure characterized by its three constituent amino acids linked by peptide bonds. The molecular formula is C₁₈H₂₃N₃O₄S, and its molecular weight is approximately 371.46 g/mol.

Data

Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), have confirmed the molecular weight of tyroserleutide, indicating successful synthesis and purity verification .

Chemical Reactions Analysis

Reactions

Tyroserleutide exhibits various chemical interactions primarily through its functional groups present in the amino acids. These interactions include hydrogen bonding, hydrophobic interactions, and potential covalent modifications under specific conditions.

Technical Details

In biological systems, tyroserleutide interacts with cellular receptors and enzymes, influencing signaling pathways that regulate cell proliferation and apoptosis. Its ability to inhibit matrix metalloproteinases (MMPs) is particularly noteworthy as it affects tumor cell invasiveness .

Mechanism of Action

Process

The mechanism of action for tyroserleutide involves multiple pathways that lead to the inhibition of tumor growth and metastasis. It has been shown to down-regulate hypoxia-inducible factor 1-alpha (HIF-1α) and transmembrane protease serine 4 (TMPRSS4), both of which are critical in cancer progression.

Data

Research indicates that tyroserleutide disrupts cytoskeletal dynamics in tumor cells, leading to reduced motility and invasiveness. Additionally, it induces cytotoxic effects on cancer cells while maintaining minimal toxicity to normal cells .

Physical and Chemical Properties Analysis

Physical Properties

Tyroserleutide appears as a white to off-white powder with good solubility in water due to its polar amino acid composition. It has a melting point that varies based on purity but typically falls within a range suitable for pharmaceutical applications.

Chemical Properties

Chemically, tyroserleutide is stable under physiological conditions but may be susceptible to enzymatic degradation if not properly formulated. Its stability can be enhanced through modifications such as dendrimer conjugation, which improves its serum stability and enhances therapeutic efficacy against tumors .

Applications

Scientific Uses

Tyroserleutide is primarily investigated for its anticancer properties. It has shown promise in preclinical models for treating various types of cancer by inhibiting tumor growth and metastasis. Its potential applications extend beyond oncology into areas such as immunotherapy, where it may enhance immune responses against tumors.

Introduction to Tyroserleutide in Oncological Research

Historical Development and Origin of YSL as a Bioactive Tripeptide

Tyroserleutide (YSL) is a low-molecular-weight tripeptide (molecular weight: 381.42 Da; chemical structure: L-Tyrosine-L-Serine-L-Leucine; formula: C₁₈H₂₇N₃O₆) initially isolated from degradation products of porcine spleen during systematic screening for antitumor peptides [2] [8]. Its discovery emerged from efforts to identify endogenous immunomodulatory compounds with selective anticancer properties. Early research distinguished YSL due to its unmatched inhibition of transplanted ascitic H22 hepatoma and human hepatocellular carcinoma (HCC) BEL-7402 xenografts in murine models [2]. China granted YSL clinical trial approval (No. 2003L03492) in 2003, and the U.S. FDA designated it an orphan drug for liver cancer in 2004, underscoring its therapeutic potential [2] [5]. Key advantages include its non-immunogenicity, ease of chemical synthesis, and favorable biodistribution profile due to its small size [2] [8].

Overview of YSL’s Role in Hepatocellular Carcinoma (HCC) Therapeutics

YSL exhibits multi-modal antitumor activity against HCC through direct tumor suppression and indirect immunomodulation:

  • Direct Cytotoxicity: YSL (0.1–100 μg/mL) inhibits proliferation of human HCC cell lines (SK-HEP-1, BEL-7402) in vitro, with inhibition rates reaching 19.4% after 72 hours at 100 μg/mL [2] [4]. In vivo, YSL (80 μg/kg/day) extends survival in H22-implanted mice by 37% compared to controls [8].
  • Metastasis Suppression: YSL (320–640 μg/kg/day) reduces experimental lung metastasis nodules by >50% in nude mice via SK-HEP-1-Luc cell injection models [1].
  • Immunostimulation: YSL activates peritoneal macrophages, enhancing phagocytosis and cytotoxic activity against BEL-7402 and B16-F10 cells. This correlates with increased secretion of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) [2] [4].

Table 1: Antitumor Mechanisms of YSL in HCC Models

MechanismExperimental ModelKey FindingsReference
Proliferation InhibitionBEL-7402 cells in vitro19.4% inhibition at 100 μg/mL (72 h); IC₅₀ ≈ 1.6 mg/mL [4]
Metastasis SuppressionSK-HEP-1 lung metastasis model>50% reduction in nodules at 640 μg/kg/day; ↓ MMP-2/9, ICAM-1 [1]
Macrophage ActivationBALB/c peritoneal macrophages↑ TNF-α (2.5-fold), IL-1β (3.1-fold), NO; ↑ cytotoxicity vs. BEL-7402 cells [2]
Mitochondrial TargetingBEL-7402 isolated mitochondriaΔψ collapse in 10 min; swelling within 60 min at 100 μM [10]

Rationale for Targeting Signal Transduction Pathways in HCC Using YSL

HCC pathogenesis involves dysregulation of proliferative (RAS/MAPK, PI3K/AKT), invasive (Wnt/β-catenin), and survival (JAK/STAT) pathways [3] [6]. YSL disrupts these cascades at multiple nodes:

  • Extracellular Matrix Degradation: YSL downregulates mRNA and protein expression of matrix metalloproteinases (MMP-2 and MMP-9) in SK-HEP-1 cells, impairing invasion through Matrigel membranes [1]. Concurrent suppression of intercellular adhesion molecule-1 (ICAM-1) further disrupts tumor-stromal interactions critical for metastasis [1].
  • Intracellular Signaling: In BEL-7402 cells, YSL induces mitochondrial translocation, triggering rapid depolarization (Δψ collapse) and swelling within 60 minutes. This directly activates the intrinsic apoptosis pathway via cytochrome c release [10].
  • Cytokine Network Modulation: By stimulating macrophages to secrete IL-1β and TNF-α, YSL indirectly activates JAK/STAT and NF-κB pathways in immune cells, enhancing tumor cell clearance [4].

Table 2: YSL-Mediated Disruption of HCC-Associated Signaling Pathways

PathwayMolecular Target(s)Effect of YSLFunctional Outcome
Extracellular InvasionMMP-2, MMP-9, ICAM-1↓ mRNA/protein expression & activityImpaired adhesion and migration
Mitochondrial ApoptosisMembrane potential (Δψ)Collapse within 10 min; ↑ permeability transitionCytochrome c release, apoptosis
Immune Cytokine NetworkIL-1β, TNF-α, NO↑ Secretion from macrophagesEnhanced tumor cell cytotoxicity

YSL’s ability to concurrently target tumor-intrinsic signaling (MMPs, mitochondrial integrity) and immune evasion mechanisms positions it as a unique multi-pathway modulator in HCC therapeutics. Ongoing research focuses on identifying its direct molecular targets within these cascades to refine combinatorial approaches [1] [10].

Properties

CAS Number

138168-48-6

Product Name

Tyroserleutide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1

InChI Key

MQGGXGKQSVEQHR-KKUMJFAQSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

H-Tyr-Ser-Leu-OH
tyroserleutide
tyrosyl-seryl-leucine hydroxide
YSL peptide

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.